2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
This compound is a complex organic molecule that contains several functional groups. It has a bromo group (Br), a formyl group (-CHO), a methoxy group (-OCH3), a phenoxy group (Ph-O-), an acetamide group (-NHCOCH3), and a trifluoromethyl group (-CF3) attached to different positions on the benzene ring .
Scientific Research Applications
Chemical Synthesis and Derivative Formation
- Synthesis of Derivatives: Research shows the synthesis of various acetamide derivatives, including those similar to the specified compound, exploring their potential in pharmacological applications. For example, a study conducted by Rani et al. (2016) focused on synthesizing N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects (Rani, Pal, Hegde, & Hashim, 2016).
Anticancer Applications
- Anticancer Screening: A study by Dhuda et al. (2021) highlights the synthesis of novel triazoles with phenyl acetamide derivatives, demonstrating significant inhibitory activities in various cancer cell lines, indicating potential anticancer applications (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Precursors for Synthesis
- Precursor for Pyrazole Synthesis: Martins et al. (2013) explored brominated trihalomethylenones, which can be precursors for the synthesis of compounds like the specified acetamide, leading to the formation of pyrazoles with potential applications in chemical synthesis (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Antimicrobial Evaluation
- Antimicrobial Activities: The synthesis and antimicrobial evaluation of derivatives of similar compounds have been studied, indicating significant activity against several strains of microbes. For instance, Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating notable antimicrobial activities (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antioxidant Potential
- Radical Scavenging Activity: Bromophenol derivatives have shown potent scavenging activity against radicals, suggesting potential antioxidant applications. Li et al. (2012) identified new nitrogen-containing bromophenols with significant radical scavenging activity (Li, Li, Gloer, & Wang, 2012).
Copolymerization and Material Synthesis
- Synthesis for Material Science: Novel trisubstituted ethylenes, including derivatives with bromo and trifluoromethyl groups, have been synthesized and copolymerized with styrene, indicating potential applications in material science (Howard, Jurkowski, Kriebel, Le, Leung, Kharas, Rocus, Claudio, Rios, Sevald, & Schjerven, 2021).
Antimicrobial and Hemolytic Activity
- Hemolytic and Antimicrobial Screening: Research on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides shows promising results in antimicrobial and hemolytic activity studies, relevant for the evaluation of similar acetamide derivatives (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3NO4/c1-25-14-5-10(8-23)13(18)7-15(14)26-9-16(24)22-12-4-2-3-11(6-12)17(19,20)21/h2-8H,9H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGAUVJNJBBJCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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